(2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate typically involves a multi-step process. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with 3-acetylsulfanylpropanoic acid under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as toluene and may require catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein-protein interactions through crosslinking mass spectrometry.
Medicine: Investigated for its potential anticonvulsant properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit calcium currents mediated by Cav 1.2 (L-type) channels, contributing to its anticonvulsant effects . The compound’s ability to form crosslinks with proteins also plays a crucial role in its applications in proteomics .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): Known for its anticonvulsant properties.
2,5-Dioxopyrrolidin-1-yl acrylate: Used as a protein crosslinker.
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Employed in the study of protein-protein interactions.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate is unique due to its specific acetylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-6(11)16-5-4-9(14)15-10-7(12)2-3-8(10)13/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTJVRDXVSDKPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC(=O)ON1C(=O)CCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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